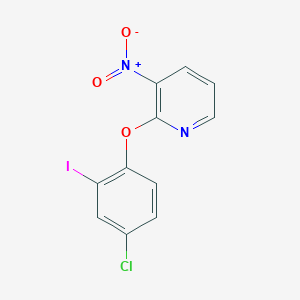
2-(4-Chloro-2-iodophenoxy)-3-nitropyridine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. The exact structure of “2-(4-Chloro-2-iodophenoxy)-3-nitropyridine” is not available, but the structure of similar compounds like “(4-Chloro-2-iodophenoxy)-acetic acid” has been determined .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
2-(4-Chloro-2-iodophenoxy)-3-nitropyridine has been used as an intermediate in the synthesis of potential antitumor agents. For example, Cao et al. (2011) synthesized 4-(3-nitropyridin-2-ylamino)phenol as an intermediate for ABT-751, a potential antitumor agent. This process involved the reaction of 4-aminophenol with 2-chloro-3-nitropyridine, followed by reduction and crystallization. The structural analysis of the resultant compounds was done through single-crystal X-ray diffraction (Cao et al., 2011).
Applications in Organic Chemistry and Materials Science
In the field of organic chemistry and materials science, derivatives of 2-(4-Chloro-2-iodophenoxy)-3-nitropyridine have been explored. For instance, Nakano et al. (2001) studied 2-(4-Methoxybenzyloxy)-3-nitropyridine, prepared from 2-chloro-3-nitropyridine, for its reactivity with hydroxy groups in the presence of trimethylsilyl triflate. This compound was found to yield PMB ethers under mild conditions, showcasing its utility in organic synthesis (Nakano et al., 2001).
Herbicidal Potential
Additionally, derivatives of this compound have shown potential in the field of agriculture. Fujikawa et al. (1970) studied the herbicidal activities of various phenoxypyridines. They found that certain derivatives, such as 2-(4-Nitrophenoxy)-3,5-dichloropyridine, displayed promising herbicidal activity. This suggests that 2-(4-Chloro-2-iodophenoxy)-3-nitropyridine and its derivatives might be useful in developing new herbicides (Fujikawa et al., 1970).
Propiedades
IUPAC Name |
2-(4-chloro-2-iodophenoxy)-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClIN2O3/c12-7-3-4-10(8(13)6-7)18-11-9(15(16)17)2-1-5-14-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKVKMNRLYHULU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2)Cl)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClIN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-iodophenoxy)-3-nitropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



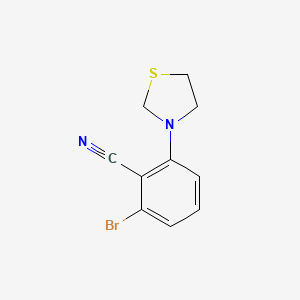

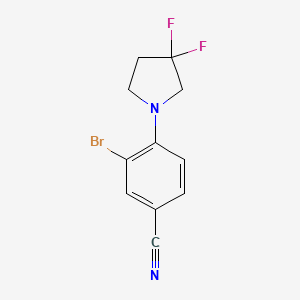
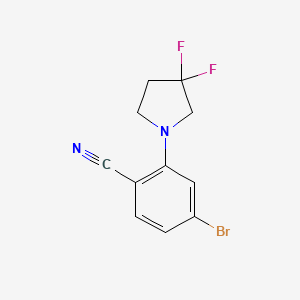
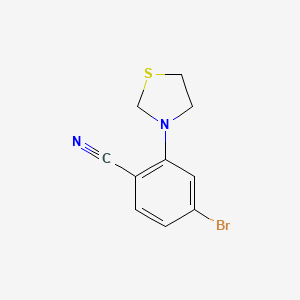
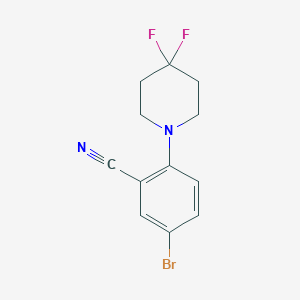
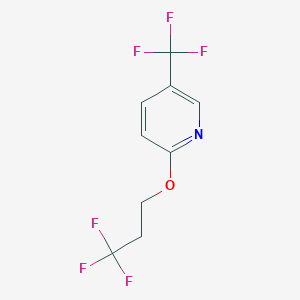
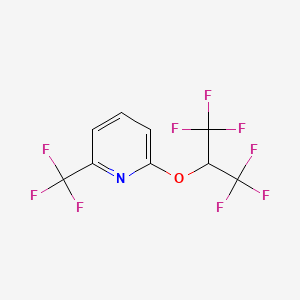
![Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1406277.png)
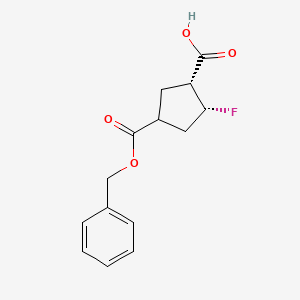
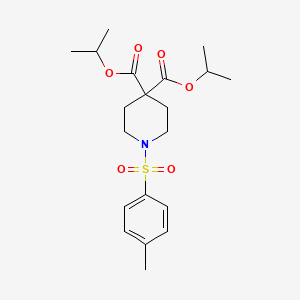

![N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine](/img/structure/B1406284.png)
